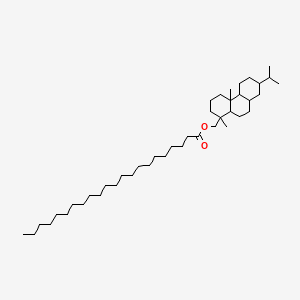

Dihydroabietyl behenate

Description

Structure

2D Structure

Properties

CAS No. |

127036-29-7 |

|---|---|

Molecular Formula |

C42H78O2 |

Molecular Weight |

615.1 g/mol |

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl docosanoate |

InChI |

InChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3 |

InChI Key |

XFTTZBXOUVNRTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dihydroabietyl Behenate

Elucidation of Reaction Pathways and Mechanism in Conventional Synthesis

The conventional synthesis of dihydroabietyl behenate (B1239552) is achieved through Fischer-Speier esterification, a well-established acid-catalyzed condensation reaction. This process involves the direct reaction of dihydroabietyl alcohol with behenic acid.

The reaction mechanism proceeds through several key steps, typically initiated by a strong Brønsted acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). google.come-bookshelf.de

Protonation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of behenic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of dihydroabietyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The elimination of a water molecule from the intermediate occurs, and the carbonyl double bond is reformed.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, dihydroabietyl behenate.

Development of Novel Catalytic Systems for Esterification

To overcome the limitations of conventional homogeneous catalysis, research has focused on developing novel heterogeneous catalytic systems. These solid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, reduced corrosivity, and often higher selectivity, which simplifies product purification. mdpi.com

For the esterification of rosin-derived acids and long-chain fatty acids, various solid acid catalysts have shown high efficacy. While specific studies on this compound are limited, data from analogous rosin (B192284) ester syntheses provide valuable insights into potential catalytic systems. mdpi.com These include:

Metal Oxides: Simple metal oxides like zinc oxide (ZnO), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃) have been employed as catalysts. mdpi.com ZnO, in particular, has been shown to be effective in rosin esterification, achieving high conversion rates. mdpi.com

Zeolites and Clays (B1170129): Zeolites such as ZSM-5 and natural clays like kaolin (B608303) serve as effective solid acid catalysts due to their porous structure and acidic sites. mdpi.com Their shape-selective properties can also influence the reaction pathway.

Functionalized Catalysts: Materials like ferric oxide (Fe₃O₄) supported on Metal-Organic Frameworks (MOFs) have been investigated, demonstrating high efficiency even at room temperature. mdpi.com

The use of these catalysts can lead to milder reaction conditions and improved process sustainability. For instance, the use of a ZnO catalyst in a supercritical fluid reaction with CO₂ as an auxiliary catalyst has achieved a 97% conversion rate for rosin methyl ester synthesis. mdpi.com

Table 1: Comparison of Catalytic Systems for Rosin Esterification

| Catalyst Type | Example | Key Advantages | Typical Conditions | Observed Conversion/Yield |

|---|---|---|---|---|

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄), p-TsOH | High reaction rates | High temperature, long reaction times | High, but equilibrium limited |

| Heterogeneous Metal Oxide | Zinc Oxide (ZnO) | Reusable, low cost, easy separation mdpi.com | 220-250°C mdpi.com | >95% mdpi.com |

| Zeolite | ZSM-5 | Shape selectivity, high thermal stability mdpi.com | Variable, depends on specific zeolite | High conversion reported for similar esters mdpi.com |

| Supported Catalyst | Fe₃O₄/MOF-5 | High activity at lower temperatures, magnetic separation mdpi.com | Room temperature mdpi.com | High conversion reported mdpi.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound is an area where these principles can be effectively applied, addressing environmental concerns and improving process efficiency.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green alternative to conventional chemical methods. um.es Lipases (EC 3.1.1.3) are particularly well-suited for ester synthesis due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high selectivity. um.esmdpi.com

The enzymatic synthesis of this compound offers several advantages:

Mild Reaction Conditions: Lipase-catalyzed reactions proceed at lower temperatures (typically 40-70°C) and neutral pH, reducing energy consumption and preventing side reactions or degradation of thermally sensitive substrates. nih.gov

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and eliminating the need for complex protection and deprotection steps. nih.gov

Environmental Benefits: Enzymes are biodegradable and non-toxic catalysts. frontiersin.org

Immobilized lipases are often preferred for industrial applications as immobilization enhances their stability, allows for continuous operation, and simplifies catalyst recovery and reuse. mdpi.comfrontiersin.org Lipases such as Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym® 435, and lipases from Rhizomucor miehei are widely used and have demonstrated high efficiency in the synthesis of various fatty acid esters. um.esfrontiersin.org

Table 2: Performance of Lipases in the Synthesis of Specialty Esters

| Lipase Source | Immobilization Support | Reaction Type | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Macroporous acrylic resin (Novozym® 435) | Esterification/Transesterification | Highly versatile and stable; widely used for various esters, including fatty acid esters. um.es |

| Rhizomucor miehei Lipase (RML) | Ion-exchange resin (Lipozyme® RM IM) | sn-1,3 specific esterification | High activity at low temperatures and low water content, suitable for solvent-based reactions. um.es |

| Thermomyces lanuginosus Lipase (TLL) | Granulated silica (B1680970) (Lipozyme® TL IM) | Esterification | High thermal stability; effective in solvent-free systems. um.es |

| Candida rugosa Lipase | Various, including covalent binding | Esterification of ricinoleic acid | Effective for synthesizing estolides in bioreactors. mdpi.com |

The synthesis of this compound inherently aligns with green chemistry principles through its use of renewable feedstocks. nrel.govheraeus-precious-metals.com

Abietic Acid: This is the primary component of gum rosin, a natural resin harvested from pine trees. mdpi.com It is a renewable, bio-based raw material. rsc.org Abietic acid is first hydrogenated to produce dihydroabietyl alcohol, which increases its stability before being used in the esterification reaction.

Behenic Acid: This C22 saturated fatty acid can be sourced from various plant oils, such as rapeseed (canola) and peanut oil, making it a renewable agricultural feedstock.

The use of these materials is a prime example of valorizing biomass to produce high-value chemicals, a central concept of the modern biorefinery. novomof.comnih.gov This approach reduces reliance on finite petrochemical resources and contributes to a more sustainable circular bioeconomy. heraeus-precious-metals.comnih.gov

Two key green chemistry metrics are atom economy and the reduction of solvent use.

Solvent-Free Synthesis: Performing reactions without a solvent (neat or "dry media" conditions) significantly reduces waste, cost, and safety hazards associated with volatile organic compounds. researchgate.net Solvent-free esterifications can be facilitated by heating the reactants together, often with a solid catalyst, or by using alternative energy sources like microwaves. researchgate.netresearchgate.net Lipase-catalyzed synthesis in solvent-free systems has also proven highly effective, with high conversions reported for various esters. mdpi.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The esterification of dihydroabietyl alcohol and behenic acid is a condensation reaction with a very high atom economy.

Reaction: C₂₀H₃₄O (Dihydroabietyl alcohol) + C₂₂H₄₄O₂ (Behenic acid) → C₄₂H₇₆O₂ (this compound) + H₂O (Water)

Calculation: % Atom Economy = [Molecular Weight of C₄₂H₇₆O₂ / (Molecular Weight of C₂₀H₃₄O + Molecular Weight of C₂₂H₄₄O₂)] x 100 % Atom Economy ≈ [613.06 / (290.49 + 340.58)] x 100 ≈ 97.15%

This high value indicates that the process is inherently efficient in terms of atom utilization, with only a small water molecule being the by-product. primescholars.com

Improving energy efficiency and intensifying reaction processes are crucial for sustainable chemical manufacturing.

Energy Efficiency: The significant energy input required for conventional heating over long periods can be reduced. Highly active catalysts, including novel heterogeneous systems and enzymes, can lower the activation energy of the reaction, allowing it to proceed at lower temperatures. mdpi.comum.es Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. e-bookshelf.deresearchgate.net

Process Intensification: This involves designing novel reactors and processes that are smaller, safer, and more efficient. For equilibrium-limited reactions like esterification, a key strategy is the continuous removal of the water by-product. researchgate.net This can be achieved using advanced reactor designs, such as membrane reactors equipped with pervaporation membranes. frontiersin.org These systems allow for the reaction and separation to occur simultaneously in a single unit, pushing the equilibrium towards near-complete conversion and significantly increasing the process efficiency. frontiersin.org

Information on this compound in Complex Material Formulations Is Not Publicly Available

A comprehensive review of scientific literature and publicly accessible data reveals a significant lack of detailed information required to construct an in-depth article on the chemical compound this compound, as per the specified outline. While the compound is identified in the cosmetics industry, there is no available research detailing its specific properties and behaviors in complex formulations concerning interfacial phenomena, phase behavior, or its use in advanced particulate systems.

General information identifies this compound as an emollient derived from natural resin acids and behenic acid, primarily used for its moisturizing and texture-enhancing properties in skin care products. It is suggested to improve the skin's moisture retention and support the natural skin barrier myrevea.com.

The broader chemical class to which this compound belongs, rosin esters, are known for their use as film-formers, tackifiers, and adhesion promoters in various industries, including cosmetics and pharmaceuticals monchy.comterchemicals.comforeverest.net. The precursor, hydroabietyl alcohol, is noted for its role as a binding and viscosity-controlling agent in cosmetic formulations deascal.comcosmileeurope.eu.

However, no specific scientific studies, data, or detailed research findings were found for this compound in the following critical areas requested in the outline:

Dihydroabietyl Behenate in Complex Material Formulations: Principles and Applications

Phase Behavior and Self-Assembly:No research is available detailing the phase behavior of Dihydroabietyl behenate (B1239552) in dispersions. Consequently, there is no information on its potential mechanisms for stabilizing emulsions and microemulsions or its application in the architecture of solid lipid nanoparticles and microparticles [3.3.1, 3.3.2]. The existing body of research on solid lipid nanoparticles predominantly focuses on other lipid compounds, such as glyceryl behenate, which is a chemically distinct substance.

Due to the absence of specific, scientifically validated data for Dihydroabietyl behenate in these advanced material science contexts, it is not possible to generate the thorough and scientifically accurate article as requested.

Polymer-Dihydroabietyl Behenate Interactions and Composite Material Design.

No dedicated research on the interactions between this compound and polymers for the purpose of composite material design was identified. While rosin (B192284) derivatives are generally known for their utility in polymer formulations, specific data for this compound is absent in the available literature.

Miscibility and Compatibility Studies in Polymer Blends.

There are no available studies that specifically investigate the miscibility and compatibility of this compound with common polymer blends. The determination of miscibility, often predicted by solubility parameters and confirmed through techniques like differential scanning calorimetry (DSC) or dynamic mechanical thermal analysis (DMTA), has not been published for this compound. Consequently, there is no data on its Flory-Huggins interaction parameter with any specific polymer, nor are there any phase diagrams available.

Influence on Polymer Crystallization and Morphology.

The effect of this compound on the crystallization kinetics and morphology of polymers has not been documented in the scientific literature. Research in this area would typically involve analyzing changes in a polymer's melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity upon the addition of this compound. Without such studies, its role as a potential nucleating agent or a crystallization inhibitor remains unknown.

Rheological Modification of Polymer Matrices.

Rheological Properties of this compound-Based Systems.

Specific data on the rheological properties of systems containing this compound are not present in the available literature. Such studies would be essential to understand the flow and deformation characteristics of formulations where it might be a component.

Viscoelastic Characterization: Storage and Loss Moduli.

No experimental data exists in the public domain regarding the viscoelastic properties of this compound-based systems. Therefore, information on its storage modulus (G'), which represents the elastic response, and its loss modulus (G''), which represents the viscous response, is unavailable. Without oscillatory rheometry data, it is not possible to construct data tables or describe its behavior under shear.

Flow Behavior under Shear and Extensional Fields

The flow behavior of a complex formulation containing this compound under shear and extensional fields is critical for its performance during processing, application, and storage. Shear flow, which occurs when layers of a fluid move parallel to each other, is relevant to processes like mixing, pumping, and spreading. Extensional flow, involving the stretching of a fluid, is important in applications such as pouring, filling, and atomization.

Formulations incorporating this compound are expected to exhibit non-Newtonian behavior, meaning their viscosity is dependent on the applied shear rate. Typically, such systems demonstrate shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. This is advantageous for many applications; for instance, a cosmetic cream should flow easily out of a container (high shear) but remain thick on the skin (low shear).

The extensional viscosity of these formulations is often significantly higher than their shear viscosity. This property contributes to the stability of threads and films, preventing breakup during processes like pouring or fiber spinning. The molecular structure of this compound, a large and relatively inflexible molecule, would be expected to contribute to both shear-thinning behavior and high extensional viscosity by influencing the microstructure of the formulation.

Hypothetical Data on Shear and Extensional Viscosity

To illustrate these concepts, the following interactive table presents hypothetical data for a representative formulation containing this compound.

| Shear Rate (s⁻¹) | Shear Viscosity (Pa·s) | Extensional Rate (s⁻¹) | Extensional Viscosity (Pa·s) |

| 0.1 | 50 | 0.1 | 150 |

| 1 | 25 | 1 | 80 |

| 10 | 10 | 10 | 40 |

| 100 | 2 | 100 | 15 |

Yield Stress and Thixotropic Response of Formulations

Yield stress is the minimum stress required to initiate flow in a material. Formulations with a yield stress behave as a solid at rest, allowing for the suspension of particles and providing structural integrity. This is particularly important for products like creams, lotions, and suspensions. The presence of this compound, with its potential to form or reinforce network structures within a formulation, would likely contribute to a measurable yield stress. The magnitude of the yield stress would depend on the concentration of this compound and its interactions with other components.

Thixotropy is a time-dependent shear-thinning property. A thixotropic fluid's viscosity decreases over time when subjected to constant shear and then gradually recovers when the shear is removed. This is a desirable property for products that need to be easily spread but then stay in place, such as paints and topical medications. Formulations containing this compound are anticipated to exhibit thixotropic behavior due to the breakdown and subsequent reformation of their internal structure under shear and at rest, respectively.

Illustrative Thixotropic Loop Data

The thixotropic behavior of a formulation can be visualized through a hysteresis loop in a rheogram. The table below provides hypothetical data for a thixotropy test on a formulation containing this compound.

| Shear Rate (s⁻¹) | Upcurve Shear Stress (Pa) | Downcurve Shear Stress (Pa) |

| 10 | 120 | 80 |

| 50 | 250 | 180 |

| 100 | 400 | 300 |

| 50 | 200 | 150 |

| 10 | 90 | 70 |

The area enclosed by the upcurve and downcurve represents the thixotropic breakdown.

Temperature and Concentration Dependencies of Rheological Parameters

The rheological properties of formulations containing this compound are significantly influenced by both temperature and the concentration of the compound.

Temperature Dependence: Generally, the viscosity of a liquid decreases as the temperature increases. This is due to the increased thermal energy of the molecules, which allows them to overcome intermolecular forces more easily. For formulations containing this compound, an increase in temperature would likely lead to a decrease in viscosity, yield stress, and the thixotropic effect. The Arrhenius equation can often be used to model the temperature dependence of viscosity.

Concentration Dependence: The concentration of this compound in a formulation will have a profound effect on its rheology. As the concentration increases, the viscosity, yield stress, and thixotropy are all expected to increase. This is due to the greater number of intermolecular interactions and the potential for the formation of a more robust internal network. At a critical concentration, a significant change in rheological behavior may be observed, indicating the formation of a structured system.

Predictive Data on Temperature and Concentration Effects

The following interactive tables present hypothetical data illustrating the expected trends for the effects of temperature and concentration on the zero-shear viscosity of a this compound formulation.

Effect of Temperature on Zero-Shear Viscosity (at a fixed concentration)

| Temperature (°C) | Zero-Shear Viscosity (Pa·s) |

| 25 | 60 |

| 35 | 45 |

| 45 | 30 |

| 55 | 20 |

Effect of Concentration on Zero-Shear Viscosity (at a fixed temperature)

| Concentration of this compound (wt%) | Zero-Shear Viscosity (Pa·s) |

| 2 | 15 |

| 5 | 40 |

| 10 | 90 |

| 15 | 200 |

Advanced Analytical and Spectroscopic Characterization of Dihydroabietyl Behenate

The comprehensive characterization of Dihydroabietyl behenate (B1239552), a large and complex ester molecule, necessitates the use of advanced analytical and spectroscopic techniques. These methods are crucial for elucidating its molecular structure, confirming its purity, and identifying any potential degradation products.

Structural Characterization Techniques for Dihydroabietyl Behenate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals can be predicted. The protons on the carbon adjacent to the ester oxygen (from the dihydroabietyl alcohol moiety) would appear downfield, typically in the range of 3.7-4.1 ppm. The protons on the carbon alpha to the carbonyl group (from the behenate moiety) are expected to resonate at approximately 2.0-2.2 ppm. The numerous overlapping signals from the methylene (B1212753) (-CH2-) groups of the long behenate chain would form a broad multiplet around 1.2-1.6 ppm. The methyl protons of the dihydroabietyl structure would appear as sharp singlets at distinct upfield chemical shifts. Aromatic protons, if present from any residual unsaturation in the abietyl ring, would be observed further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 170-180 ppm. The carbon attached to the ester oxygen would appear around 60-70 ppm. The numerous methylene carbons of the behenate chain would produce a series of signals between 20 and 40 ppm. The distinct carbons of the tricyclic dihydroabietyl structure would have a complex pattern of signals, which can be assigned using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular structure. COSY identifies proton-proton couplings within the dihydroabietyl and behenate moieties, while HSQC correlates each proton with its directly attached carbon atom, confirming the C-H framework. HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations, for instance, between the protons on the dihydroabietyl moiety and the ester carbonyl carbon, thus confirming the ester linkage.

| Technique | Expected Chemical Shift Range (ppm) | Structural Information Obtained |

| ¹H NMR | 0.5 - 4.5 | Provides information on the proton environment, including the protons adjacent to the ester linkage and the aliphatic chains. |

| ¹³C NMR | 10 - 180 | Reveals the carbon skeleton, including the characteristic carbonyl carbon of the ester and the carbons of the cyclic and aliphatic portions. |

| 2D NMR (COSY, HSQC, HMBC) | N/A | Establishes connectivity between protons and carbons, confirming the overall molecular structure and the ester linkage. |

Mass Spectrometry (MS) for Purity and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify impurities or degradation products.

Molecular Ion Peak: In a mass spectrum, this compound would exhibit a molecular ion peak ([M]+ or [M+H]+ depending on the ionization technique) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for esters include cleavage at the ester linkage. This would result in fragment ions corresponding to the dihydroabietyl cation and the behenate acylium ion or carboxylate anion. The long behenate chain can also undergo characteristic fragmentation, leading to a series of ions separated by 14 Da (corresponding to CH₂ groups).

Analysis of Degradation Products: MS is particularly useful for detecting degradation products that might arise from hydrolysis of the ester bond, leading to the formation of dihydroabietic acid and behenyl alcohol. These smaller molecules would have distinct molecular ion peaks and fragmentation patterns, allowing for their identification even at low concentrations.

| Ionization Technique | Information Provided | Application |

| Electrospray Ionization (ESI) | Soft ionization providing the molecular ion peak with minimal fragmentation. | Accurate molecular weight determination. |

| Electron Ionization (EI) | Hard ionization leading to extensive fragmentation. | Structural elucidation through analysis of fragment ions. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement. | Determination of the elemental formula of the parent molecule and its fragments. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the ester carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹ libretexts.org. The C-O stretching vibrations of the ester linkage would appear in the fingerprint region, between 1000 and 1300 cm⁻¹ libretexts.orgorgchemboulder.com. The spectrum will also be dominated by strong bands corresponding to the C-H stretching of the numerous methylene and methyl groups in the molecule, typically between 2850 and 3000 cm⁻¹ libretexts.org. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the purity of the ester and the absence of significant amounts of free dihydroabietyl alcohol or behenic acid askthenerd.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. However, the C-C and C-H vibrations of the hydrocarbon backbone of both the dihydroabietyl and behenate moieties give rise to strong Raman signals. The Raman spectra of rosin (B192284) esters often contain distinct bands above 1600 cm⁻¹, which can be attributed to C=C stretching vibrations if any unsaturation remains in the abietane (B96969) ring structure researchgate.netrsc.org.

| Spectroscopic Technique | Characteristic Absorption Bands (cm⁻¹) | Functional Group Identified |

| Infrared (IR) Spectroscopy | 1735-1750 | Ester Carbonyl (C=O) Stretch |

| 1000-1300 | Ester C-O Stretch | |

| 2850-3000 | Aliphatic C-H Stretch | |

| Raman Spectroscopy | ~1600-1650 | C=C Stretch (if unsaturation is present) |

| ~2800-3000 | Aliphatic C-H Stretch |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis

Both GC and HPLC are powerful separation techniques that can be applied to the analysis of this compound.

Gas Chromatography (GC): Due to its high molecular weight, the analysis of intact this compound by GC can be challenging and may require high-temperature columns and injection techniques nih.gov. A more common approach is to first hydrolyze the ester and then derivatize the resulting dihydroabietic acid and behenyl alcohol to more volatile forms (e.g., methyl esters or trimethylsilyl (B98337) ethers) for GC analysis restek.com. This approach allows for the quantification of the constituent parts of the molecule. Purity analysis by GC would reveal the presence of any volatile impurities. High-temperature GC with a mass spectrometer (GC-MS) can be used for the direct analysis of high molecular weight wax esters, providing both separation and identification nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of large, non-volatile molecules like this compound proquest.comresearchgate.nettandfonline.com. Reversed-phase HPLC with a non-polar stationary phase (such as C18) and a polar mobile phase (like acetonitrile (B52724) and/or isopropanol) would be the method of choice. Detection can be achieved using a UV detector if the dihydroabietyl moiety contains sufficient chromophores, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC can effectively separate this compound from potential impurities such as unreacted starting materials or degradation products.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Non-polar (e.g., polysiloxane) | Inert gas (e.g., Helium, Hydrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analysis of volatile impurities or derivatized components. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Isopropanol | UV, Evaporative Light Scattering (ELSD), Mass Spectrometer (MS) | Purity assessment and quantification of the intact molecule. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (if applicable)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution wikipedia.org. While GPC is primarily used for analyzing the molecular weight distribution of polymers, it can also be applied to smaller molecules.

For a discrete compound like this compound, GPC would not show a molecular weight distribution but would rather elute as a single, sharp peak corresponding to its specific molecular size. The main application of GPC in this context would be to detect the presence of higher molecular weight impurities, such as oligomers or dimers that might have formed during synthesis, or lower molecular weight impurities like unreacted starting materials tandfonline.comnih.gov. The elution volume of this compound could be compared to that of molecular weight standards to confirm its approximate size.

| Technique | Principle of Separation | Information Obtained |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size (hydrodynamic volume). | Detection of high or low molecular weight impurities. Confirmation of a narrow size distribution expected for a pure compound. |

Thermal Analysis of this compound and its Composites

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For a waxy ester like this compound, these methods would provide key insights into its melting behavior, thermal stability, and suitability for various applications, particularly in cosmetics and pharmaceuticals where temperature stability is critical.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. atamanchemicals.com This method is particularly useful for studying phase transitions, such as melting and crystallization.

For a substance like this compound, a DSC analysis would be expected to reveal a characteristic endothermic peak corresponding to its melting point. The shape and size of this peak can provide information about the purity of the compound and its crystalline nature. For instance, a sharp and narrow peak would suggest a highly crystalline and pure substance, while a broad peak might indicate the presence of impurities or a more amorphous structure. In composites containing this compound, DSC could be used to study how the presence of other components affects its melting behavior and phase transitions.

Hypothetical DSC Data for this compound

| Parameter | Hypothetical Value | Description |

| Onset Temperature (°C) | 60 - 65 | The temperature at which melting begins. |

| Peak Melting Temperature (°C) | 68 - 72 | The temperature at which the melting rate is maximal. |

| Enthalpy of Fusion (J/g) | 150 - 180 | The amount of energy required to melt the sample, indicative of its crystallinity. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Hypothetical TGA Data for this compound

| Parameter | Hypothetical Value | Description |

| Onset of Decomposition (°C) | 250 - 280 | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (°C) | 300 - 330 | The temperature at which the rate of mass loss is highest. |

| Residual Mass at 500 °C (%) | < 1 | The percentage of mass remaining at a high temperature, indicating complete decomposition. |

Microscopic and Scattering Techniques for Morphological and Colloidal Characterization

Microscopic and scattering techniques are essential for visualizing the structure of materials at the micro and nanoscale, as well as for characterizing the size and shape of particles in a dispersion.

Electron Microscopy (SEM, TEM) for Nanostructure Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the morphology and structure of materials at high resolution. SEM provides detailed images of the surface of a sample, while TEM allows for the visualization of the internal structure.

If this compound were formulated into nanoparticles or used in a composite material, SEM could be used to visualize the surface morphology, shape, and size distribution of these structures. TEM would offer insights into the internal structure, such as the arrangement of crystalline domains within a nanoparticle or the dispersion of this compound within a polymer matrix.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of a material at the nanoscale. nih.gov It provides a three-dimensional topographical map of the surface and can also be used to measure surface roughness and probe local mechanical properties.

For a film or coating containing this compound, AFM could be used to characterize its surface topography, identify the presence of domains with different properties, and measure surface roughness. This information is particularly relevant in cosmetic applications where the texture and feel of a product are important.

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Particle Size and Self-Assembly Structures

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension. quality-assistance.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Small-Angle X-ray Scattering (SAXS) is a scattering technique that provides information about the size, shape, and arrangement of nanoscale structures. nih.gov

If this compound were used to form nanoparticles or micelles in a liquid formulation, DLS would be a primary tool for determining their average particle size and size distribution. SAXS could provide more detailed structural information, such as the shape of the particles (e.g., spherical, cylindrical) and how they are arranged in solution, offering insights into their self-assembly behavior.

Mechanistic Investigations of Dihydroabietyl Behenate Functionality

Molecular Dynamics Simulations and Computational Chemistry of Dihydroabietyl Behenate (B1239552)

There are no available studies that have employed molecular dynamics simulations or other computational chemistry methods to investigate the molecular behavior, conformational analysis, or interaction energies of Dihydroabietyl behenate. Such studies would be invaluable for understanding its structure-function relationship.

Understanding Intermolecular Forces and Self-Organization

Scientific literature does not provide specific research on the intermolecular forces governing the interactions of this compound molecules with themselves or with other components in a formulation. Consequently, there is no data on its self-organization or aggregation behavior, which would be crucial for understanding its role in structuring cosmetic emulsions.

Mechanisms of Interfacial Stabilization and Wetting Enhancement

Elucidating the Role of this compound in Modifying Material Rheology

While Dihydroabietyl methacrylate, a related compound, is listed as a viscosity controlling agent, there is a lack of specific data or studies quantifying the impact of this compound on the rheological properties of materials. europa.euthegoodscentscompany.com Research that would elucidate its precise role as a rheology modifier, including any effects on viscosity, flow behavior, or viscoelastic properties of formulations, is not present in the available literature.

Sustainable Chemistry and Environmental Considerations for Dihydroabietyl Behenate

Biodegradation Pathways and Environmental Persistence of Dihydroabietyl Behenate (B1239552)

The environmental fate of dihydroabietyl behenate is largely determined by its biodegradability. As an ester, the primary pathway for its breakdown is expected to be hydrolysis, which cleaves the ester bond to yield dihydroabietyl alcohol and behenic acid. These resulting components would then undergo further degradation.

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for assessing the ready biodegradability of chemicals. eurolab.netnih.gov These tests, such as the OECD 301 series, evaluate the extent to which a substance is mineralized by microorganisms in a defined period. eurolab.net Without specific data from such tests for this compound, its classification as readily biodegradable remains presumptive.

Ecotoxicological Assessment Methodologies

To evaluate the potential environmental risk of this compound, standardized ecotoxicological assessment methodologies are employed. These methods are designed to determine the adverse effects of a substance on aquatic and terrestrial organisms. The OECD Guidelines for the Testing of Chemicals are the primary source for these standardized tests. oecd.orgumweltbundesamt.de

For aquatic ecosystems, key tests include:

Acute Fish Toxicity (OECD 203): Evaluates the short-term lethality of a substance to fish.

Acute Immobilisation Test for Daphnia sp. (OECD 202): Assesses the acute toxicity to aquatic invertebrates.

Alga, Growth Inhibition Test (OECD 201): Determines the effect of a substance on the growth of freshwater algae.

For rosin (B192284) esters, ecotoxicity data is available for some category members. For instance, certain methyl esters of hydrogenated rosin acids have shown toxicity to aquatic life with long-lasting effects. h4rconsortium.comeuropa.eu However, for higher molecular weight esters, the toxic effects were generally observed at concentrations above their water solubility. sophim.com Given the structural similarity, it is plausible that this compound would exhibit low acute toxicity to aquatic organisms due to its limited water solubility.

The potential for bioaccumulation is another critical aspect of ecotoxicological assessment. This is often predicted using the octanol-water partition coefficient (log Kow). For some mono-ester constituents of rosin esters, predicted log Kow values are between 4.66 and 6.42, suggesting a potential for bioaccumulation. h4rconsortium.com However, for substances with very high log Kow values, uptake by organisms can be limited due to their large molecular size. h4rconsortium.com

A comprehensive ecotoxicological profile for this compound would require empirical data from these standardized tests to accurately characterize its environmental risk.

Life Cycle Assessment (LCA) of this compound Production and Application

A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. researchgate.netgenomatica.com For this compound, a "cradle-to-gate" LCA would assess the impacts associated with the production of its precursors, the esterification process, and purification. A "cradle-to-grave" assessment would further include the formulation into cosmetic products, consumer use, and eventual release into the environment.

The esterification process itself requires energy for heating and mixing, and may involve the use of catalysts. sophim.com Green chemistry principles can be applied to minimize the environmental impact of this stage, such as using energy-efficient processes and biodegradable reagents. sophim.comctpa.org.uk

The application of LCA to cosmetic ingredients, particularly those derived from bio-based sources, is a growing field. researchgate.neteuropa.eu Such assessments can highlight environmental "hotspots" in the production chain and guide the development of more sustainable alternatives. researchgate.net For instance, an LCA could compare the environmental profile of this compound with other emollients, both synthetic and bio-based, to inform formulation choices. europa.eu While a specific LCA for this compound is not publicly available, LCAs of other cosmetic esters and bio-based ingredients provide a framework for how such an assessment would be conducted and the types of impacts that would be considered. researchgate.netgenomatica.com

Integration of this compound into Circular Economy Frameworks

The concept of a circular economy aims to minimize waste and maximize the use of resources by keeping materials in circulation for as long as possible. evalueserve.comgoldn.com For the cosmetics industry, this involves a shift from a linear "take-make-dispose" model to one that emphasizes sustainable sourcing, waste reduction, and the valorization of byproducts. researchgate.netbeautypackaging.com

This compound, being derived from renewable resources (pine rosin and vegetable oil), aligns with the principles of a bio-based circular economy. The integration of this compound into such frameworks can be approached from several angles:

Sustainable Sourcing: The pine rosin used to produce dihydroabietyl alcohol is a byproduct of the forestry and paper industries, representing an upcycling of a side-stream. kraton.com Similarly, behenic acid can be sourced from byproducts of the food industry. mdpi.com This utilization of waste or co-products from other industries is a core tenet of the circular economy. gcimagazine.com

End-of-Life Considerations: In a circular model, the ideal end-of-life scenario for a cosmetic ingredient is biodegradation back into the ecosystem. As discussed, while more data is needed, the potential for this compound to biodegrade is a positive attribute in this context.

The transition to a circular economy in the chemical and cosmetic sectors is an ongoing process that requires innovation in product design, supply chain management, and consumer behavior. researchgate.netsymsites.eu

Development of Eco-Friendly Applications and Waste Minimization Strategies

The development of eco-friendly applications for this compound is closely linked to the principles of green chemistry. ctpa.org.ukcosmeticsbusiness.com These principles guide the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. loreal.com

Waste minimization strategies in the production of this compound would focus on optimizing the esterification process. Key strategies include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. sophim.com

Use of Catalysts: Employing efficient and selective catalysts to reduce energy consumption and minimize side reactions and waste.

Solvent Selection: Using safer, environmentally benign solvents, or ideally, solvent-free reaction conditions. cosmeticsandtoiletries.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. ctpa.org.uk

Furthermore, waste streams from the production process could be valorized. For example, any unreacted starting materials could be recovered and recycled back into the process. The oleochemical industry, from which behenic acid is derived, is increasingly exploring the valorization of its waste streams for the production of value-added products. nih.gov

Below is a table summarizing the key aspects of sustainable chemistry and environmental considerations for this compound:

| Aspect | Key Considerations and Research Findings |

| Biodegradation | Expected to occur via hydrolysis. As a mono-ester of a rosin acid, it is likely more biodegradable than more complex rosin esters. sophim.com Specific OECD 301 test data is needed for confirmation. |

| Environmental Persistence | Inversely related to biodegradation rate. Low water solubility may limit mobility. Further data is required for a definitive assessment. |

| Ecotoxicology | Standard OECD test guidelines (201, 202, 203) are used for assessment. oecd.org Due to low water solubility, acute aquatic toxicity is expected to be low. sophim.com Potential for bioaccumulation exists based on predicted log Kow for similar compounds, but may be limited by molecular size. h4rconsortium.com |

| Life Cycle Assessment (LCA) | Would encompass raw material sourcing (pine rosin, vegetable oils), the esterification process, formulation, use, and disposal. researchgate.neteuropa.eu Sourcing of bio-based materials and energy consumption during production are key impact areas. lumene.com |

| Circular Economy | Fits within a bio-based circular economy model. evalueserve.com Can be produced from upcycled materials (rosin from forestry, oils from food industry byproducts). kraton.commdpi.com Biodegradability at end-of-life is a key circular attribute. |

| Eco-Friendly Applications | Serves as a bio-based alternative to synthetic emollients. |

| Waste Minimization | Application of green chemistry principles (atom economy, catalysis, safer solvents, energy efficiency) in the esterification process is crucial. sophim.comctpa.org.ukloreal.com Valorization of production side-streams is a potential strategy. nih.gov |

Q & A

Basic Research Questions

Q. What standardized methods are recommended for the structural characterization of dihydroabietyl behenate in emulsifier formulations?

- Methodological Answer : Utilize Synchrotron Radiation Small- and Wide-Angle X-ray Diffraction (SR-SAXD/SR-WAXD) to analyze crystalline structures and phase behavior in binary mixtures. Calibrate instruments with silver behenate (for SAXD) and Cr₂O₃ (for WAXD) to ensure precision. Temperature-controlled stages (e.g., Linkam stages) enable dynamic studies of thermal transitions during heating/cooling cycles .

Q. How can researchers quantify this compound in cosmetic matrices while ensuring reproducibility?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with certified reference standards (e.g., 1000 µg/mL dihydroabietyl alcohol in ethanol) for calibration. Validate methods using ISO/IEC 17025-accredited protocols to minimize matrix interference and ensure traceability. Cross-reference results with spectroscopic techniques (e.g., FTIR) to confirm functional group integrity .

Q. What safety protocols should guide laboratory handling of this compound given structural similarities to sensitizing compounds?

- Methodological Answer : While this compound itself is not explicitly restricted, adhere to the International Fragrance Association (IFRA) standards for related compounds like dihydroabietyl alcohol. Conduct patch tests for dermal sensitization during formulation studies and use closed-system handling to minimize exposure .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound’s emulsification efficiency in lipid-based systems?

- Methodological Answer : Implement a factorial design to isolate variables such as temperature, concentration, and lipid chain length. Use SR-SAXD/WAXD to correlate structural changes (e.g., long/short spacing ratios) with emulsification performance. Statistical tools like ANOVA can identify interactions between variables, while molecular dynamics simulations may resolve discrepancies in interfacial behavior .

Q. What advanced techniques resolve the thermal degradation pathways of this compound under formulation stress conditions?

- Methodological Answer : Apply thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to track decomposition products. Pair with accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation kinetics using Arrhenius modeling. Compare results with structurally analogous compounds (e.g., dihydroabietyl methacrylate) to infer mechanistic pathways .

Q. How can researchers validate the environmental impact of this compound in wastewater from cosmetic testing facilities?

- Methodological Answer : Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) for ultra-trace detection. Use OECD 301F biodegradation tests to assess persistence and bioaccumulation potential. Cross-reference with toxicity databases (e.g., ECHA) to prioritize mitigation strategies .

Data Analysis & Reporting Guidelines

Q. What frameworks ensure rigorous reporting of this compound’s structure-function relationships in peer-reviewed studies?

- Methodological Answer : Follow the Standards for Reporting Qualitative Research (SRQR), emphasizing detailed descriptions of experimental conditions (e.g., solvent purity, instrument calibration). Use Igor Pro or similar software for XRD data analysis, ensuring raw datasets are archived in repositories like Zenodo for reproducibility .

Q. How should researchers mitigate bias when interpreting conflicting emulsification data across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Apply meta-regression to adjust for variables like sample purity or measurement techniques. Transparently report limitations (e.g., lack of harmonized testing protocols) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.